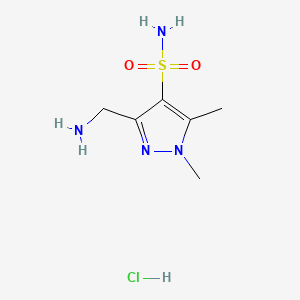
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, two methyl groups, a pyrazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride typically involves multiple steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with aminomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparación Con Compuestos Similares
Similar Compounds
3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(aminomethyl)benzeneboronic acid hydrochloride: Used in Suzuki-Miyaura reactions.
N-[3-(aminomethyl)benzyl]acetamidine: Investigated for its potential as a nitric oxide synthase inhibitor.
Uniqueness
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration .
Propiedades
Fórmula molecular |
C6H13ClN4O2S |
|---|---|
Peso molecular |
240.71 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1,5-dimethylpyrazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H12N4O2S.ClH/c1-4-6(13(8,11)12)5(3-7)9-10(4)2;/h3,7H2,1-2H3,(H2,8,11,12);1H |
Clave InChI |
ZOBDJBBPGNFATH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)CN)S(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)

![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
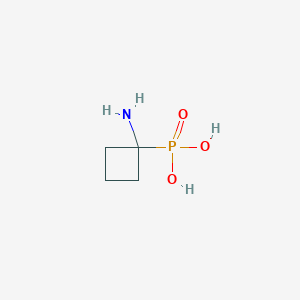
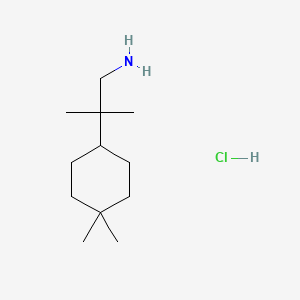


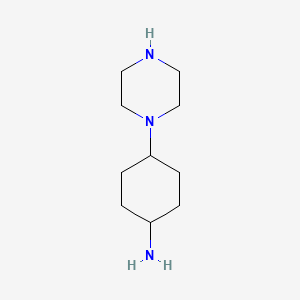
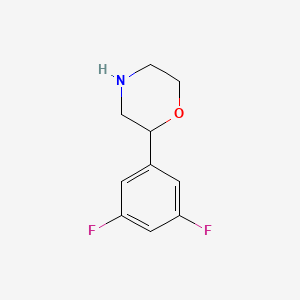
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


